
1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one
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Overview
Description
1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
The synthesis of 1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thioamide with an α-haloketone, leading to the formation of the thiazinone ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparison with Similar Compounds
1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one can be compared with other similar heterocyclic compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
3,6-Dihydro-2H-1,2-oxazines: Used as building blocks for the preparation of biologically important compounds. The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88406-79-5 |
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Molecular Formula |
C6H7NOS2 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
1-(2-sulfanylidene-3,6-dihydro-1,3-thiazin-5-yl)ethanone |
InChI |
InChI=1S/C6H7NOS2/c1-4(8)5-2-7-6(9)10-3-5/h2H,3H2,1H3,(H,7,9) |
InChI Key |
ZBIKRHJSBJMKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=S)SC1 |
Origin of Product |
United States |
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